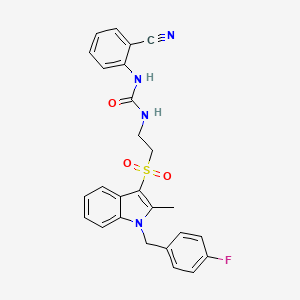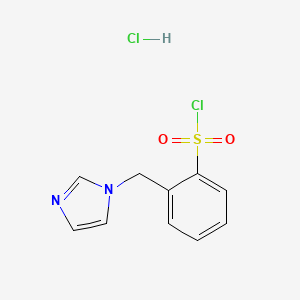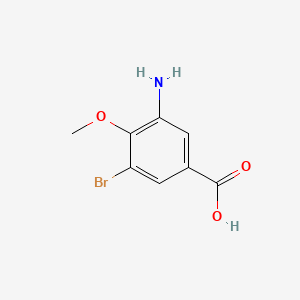![molecular formula C21H25N5O4 B2409746 2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 876673-08-4](/img/structure/B2409746.png)
2-(2-Methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biochemical substances . The methoxyethyl and methoxy-5-methylphenyl groups attached to the purine ring could potentially alter its properties and interactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, which is a bicyclic aromatic structure. The methoxyethyl and methoxy-5-methylphenyl groups would be attached to the purine ring at specific positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyethyl and methoxy-5-methylphenyl groups could influence its solubility, reactivity, and other properties .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Studies have explored the synthesis of various imidazole derivatives, showcasing their potential for creating a wide array of compounds with potential applications in different fields. For example, the synthesis of N-heterocyclic carbene–silver(I) acetate complexes derived from imidazole and their characterization, including X-ray diffraction, was demonstrated. These complexes showed preliminary antibacterial activity and were tested for cytotoxicity against human cancer cell lines, suggesting their potential in medicinal chemistry (Hackenberg et al., 2013).
Another study reported the synthesis of novel imidazol-4-one and imidazolidine-2,4-dione analogues. The compounds were evaluated for their antitumor activity against various cancer cell lines, indicating their possible application in cancer therapy (El-Sayed et al., 2018).
Biological and Pharmaceutical Applications
Imidazole derivatives have been investigated for their biological activities. For instance, compounds with imidazole structures were tested for their antiproliferative activity against cancer cell lines, hinting at their potential as anticancer agents (Liu et al., 2018).
The antioxidant and antimicrobial activities of certain imidazole derivatives were also studied. These compounds were synthesized and evaluated for their potential in treating microbial infections and as antioxidants (Bassyouni et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its current uses and potential applications. For example, if this compound has therapeutic potential, future research could focus on optimizing its properties, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
Propriétés
IUPAC Name |
2-(2-methoxyethyl)-6-(2-methoxy-5-methylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-12-7-8-16(30-6)15(11-12)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(28)24(19(17)27)9-10-29-5/h7-8,11H,9-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSJHIIYSKLGOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


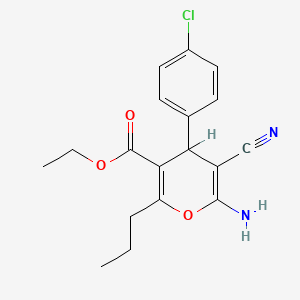
![5-Oxaspiro[3.5]nonan-8-ol](/img/structure/B2409667.png)
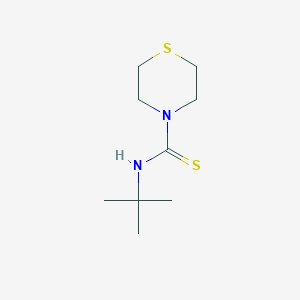
![N-(3-chloro-4-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2409669.png)
![2-[1-(2-Chlorophenyl)cyclobutyl]acetic acid](/img/structure/B2409670.png)
![N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409675.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide](/img/structure/B2409679.png)
![(1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B2409680.png)
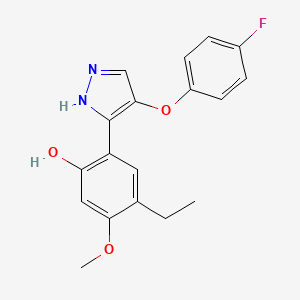
![3-[(2E)-3-(dimethylamino)prop-2-enoyl]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2409682.png)
